6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3h)-one
Description
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and a 2-oxopropyl group at the 3-position. This structure combines the electron-withdrawing bromine substituent with a ketone-containing side chain, making it a versatile intermediate in medicinal chemistry and materials science. Its CAS number (55414-60-3) and synthesis pathways are documented in chemical databases and literature, highlighting its relevance in the development of bioactive molecules, particularly in anticancer and central nervous system (CNS)-targeted agents .
Properties
CAS No. |
110817-94-2 |
|---|---|
Molecular Formula |
C10H8BrNO2S |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
6-bromo-3-(2-oxopropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H8BrNO2S/c1-6(13)5-12-8-3-2-7(11)4-9(8)15-10(12)14/h2-4H,5H2,1H3 |
InChI Key |
QKYKPQRMRZCDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C=C(C=C2)Br)SC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods for this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Condensation Reactions: The carbonyl group in the 2-oxopropyl moiety can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication, leading to its therapeutic effects.
Comparison with Similar Compounds
The compound belongs to the benzothiazolone family, which shares structural similarities with other heterocyclic systems. Below is a detailed comparison with key analogs:
Structural Analogs
A. 3-Hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one (SQ7)
- Structure : SQ7 is a squarylium dye featuring two benzothiazole units linked to a cyclobutenedione core.
- Key Differences : Unlike 6-bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one, SQ7 lacks a bromine substituent and instead incorporates methyl groups and conjugated double bonds for optical applications.
- Applications : Used in photodynamic therapy due to strong near-infrared absorption, whereas the target compound is explored for cytotoxic activity .
B. 6-Bromo-3-[N-acetyl-N-(α-L-arabinopyranosyl)]amino-2-phenylquinazolin-4(3H)-one (8b)
- Structure: A quinazolinone derivative with bromine at C6 and a glycosylated side chain.
- Key Differences: The quinazolinone core replaces the benzothiazolone ring, and the substituent at C3 is a sugar moiety rather than a 2-oxopropyl group.
- Applications : Demonstrates antimicrobial activity, contrasting with the target compound’s focus on CNS and anticancer effects .
C. 3-(2-Oxopropyl)-2(3H)-benzoxazolone
- Key Differences : The oxygen atom in the oxazolone ring alters electronic properties compared to the sulfur in benzothiazolone.
- Applications : Studied for antitumor activity, similar to the target compound, but with lower potency in cytotoxic assays .
Pharmacological and Chemical Properties
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